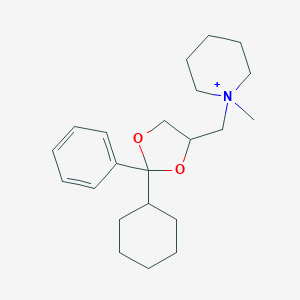
Merphyrin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Merphyrin is a complex organometallic compound with the molecular formula C34H34HgN4Na2O6 and a molecular weight of 841.23 g/mol . This compound is known for its unique structure, which includes a mercury atom coordinated to a porphyrin ring system. It is a dark brown powder that is soluble in water and slightly soluble in methanol .
Vorbereitungsmethoden
The synthesis of mercuri-hematoporphyrin disodium salt involves the reaction of hematoporphyrin with mercuric acetate, followed by treatment with sodium methoxide . The reaction conditions typically include:
Reaction with Mercuric Acetate: Hematoporphyrin is reacted with mercuric acetate in an appropriate solvent.
Treatment with Sodium Methoxide: The product is then treated with sodium methoxide to form the disodium salt.
Industrial production methods for this compound are not widely documented, but the laboratory synthesis provides a reliable route for its preparation.
Analyse Chemischer Reaktionen
Merphyrin undergoes various chemical reactions, including:
Reduction: Reduction reactions can also occur, although specific conditions and reagents for these reactions are less commonly reported.
Substitution: The mercury atom in the compound can participate in substitution reactions, where ligands around the mercury center can be replaced by other groups.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Merphyrin has several scientific research applications:
Wirkmechanismus
The mechanism of action of mercuri-hematoporphyrin disodium salt, particularly in photodynamic therapy, involves several steps:
Serum Transport: The compound is transported to tumor tissue via the bloodstream.
Localization and Retention: It preferentially localizes and is retained in tumor tissues.
Generation of Singlet Oxygen: Upon exposure to visible light, the compound generates singlet molecular oxygen (Δ), which attacks cellular targets.
Cellular Targets: The primary targets are believed to be tumor cell membranes, leading to cell damage and death.
Vergleich Mit ähnlichen Verbindungen
Merphyrin can be compared with other similar compounds, such as:
Hematoporphyrin Derivative (HPD): HPD is a mixture of porphyrins used in photodynamic therapy, similar to mercuri-hematoporphyrin disodium salt.
Protoporphyrin IX: This compound is another porphyrin derivative used in medical applications, particularly in cancer treatment.
This compound is unique due to its specific coordination of mercury to the porphyrin ring, which imparts distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
15375-94-7 |
|---|---|
Molekularformel |
C34H34HgN4Na2O6 |
Molekulargewicht |
841.2 g/mol |
IUPAC-Name |
disodium;3-[18-(2-carboxylatoethyl)-8,13-bis(1-hydroxyethyl)-3,7,12,17-tetramethylporphyrin-21,24-diid-2-yl]propanoate;mercury(2+) |
InChI |
InChI=1S/C34H38N4O6.Hg.2Na/c1-15-21(7-9-31(41)42)27-14-28-22(8-10-32(43)44)16(2)24(36-28)12-29-34(20(6)40)18(4)26(38-29)13-30-33(19(5)39)17(3)25(37-30)11-23(15)35-27;;;/h11-14,19-20,39-40H,7-10H2,1-6H3,(H4,35,36,37,38,41,42,43,44);;;/q;+2;2*+1/p-4 |
InChI-Schlüssel |
MSWKATKSSLJVEX-UHFFFAOYSA-J |
SMILES |
CC1=C(C2=CC3=C(C(=C([N-]3)C=C4C(=C(C(=N4)C=C5C(=C(C(=N5)C=C1[N-]2)C)C(C)O)C)C(C)O)C)CCC(=O)[O-])CCC(=O)[O-].[Na+].[Na+].[Hg+2] |
Kanonische SMILES |
CC1=C(C2=CC3=C(C(=C([N-]3)C=C4C(=C(C(=N4)C=C5C(=C(C(=N5)C=C1[N-]2)C)C(C)O)C)C(C)O)C)CCC(=O)[O-])CCC(=O)[O-].[Na+].[Na+].[Hg+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















